[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol
Description
[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that features a piperidine ring substituted with a 3-fluorobenzyl group and a methanol group
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBGQQMIBCFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 3-fluorobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate to introduce the methanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol is explored for its potential therapeutic applications. The piperidine structure is prevalent in many pharmaceuticals, and the fluorine atom enhances metabolic stability and bioavailability. Research indicates that this compound may serve as a lead for developing drugs targeting neurological disorders and cancer .
Case Study:
A study demonstrated that derivatives of piperidine compounds with fluorinated groups exhibited enhanced binding affinity to specific biological targets, potentially leading to improved therapeutic efficacy .
Organic Synthesis
This compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to participate in various reactions allows chemists to create diverse derivatives with tailored properties for specific applications.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketones or Aldehydes |
| Reduction | LiAlH4, NaBH4 | Alcohol Derivatives |
| Substitution | NaOMe, KOtBu | Substituted Piperidine Derivatives |
Agrochemicals
The compound finds applications in the production of agrochemicals due to its unique chemical properties. As an intermediate, it can be used to synthesize herbicides or pesticides that require specific functional groups for enhanced activity against pests or weeds.
Mechanism of Action
The mechanism of action of [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the fluorine atom can enhance binding affinity and selectivity. The compound may modulate the activity of certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-(3-Fluoro-benzyl)-piperidine
- 4-(3-Fluoro-benzyl)-piperidine
- 2-Fluoro-4-(1-piperazinyl)benzonitrile
- 2-Fluoro-4-(3-piperidinyloxy)benzonitrile
Comparison: Compared to these similar compounds, [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol is unique due to the presence of the methanol group, which can influence its chemical reactivity and biological activity. The methanol group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and pharmacokinetic properties .
Biological Activity
The compound [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by data from various studies.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of piperidine derivatives, including this compound. The compound exhibits moderate to strong activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 0.015 mg/mL |
| Bacillus subtilis | 0.025 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Staphylococcus aureus | 0.020 mg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .
Anticancer Activity
The anticancer properties of piperidine derivatives have been widely studied. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| HCT116 (Colorectal) | 12.0 | Microtubule destabilization |
| A549 (Lung) | 15.0 | Cell cycle arrest |
The compound's ability to induce apoptosis and disrupt microtubule assembly highlights its potential as an anticancer agent .
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound acts as an effective inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:
| Enzyme | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 0.18 | Competitive Inhibition |
This competitive inhibition suggests that the compound could be further explored for therapeutic applications in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives similar to this compound:
- Study on Anticancer Activity : A recent study highlighted the anticancer effects of piperidine derivatives, showing that compounds with a similar structure induced significant apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
- Antibacterial Research : Another investigation reported that piperidine derivatives exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Step 1 : React 3-fluoro-benzyl chloride with a piperidine precursor (e.g., piperidin-3-yl-methanol) under basic conditions (e.g., K₂CO₃) to form the benzyl-piperidine backbone .
- Step 2 : Optimize reaction conditions (solvent: DMF or THF; temperature: 80–100°C) to enhance yield and purity .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using ¹H/¹³C NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR (δ ~2.5–3.5 ppm for piperidine protons; δ ~4.5 ppm for -CH₂OH) and ¹³C NMR (δ ~60–70 ppm for piperidine carbons) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z ~235 for [M+H]⁺) .
- HPLC : For purity assessment (e.g., C18 column, methanol/water mobile phase, retention time ~11–12 min) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodology :
- Cross-Assay Validation : Compare activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays). For example, reports antimicrobial activity (MIC: 2–8 µg/mL), while highlights enzyme inhibition (IC₅₀: ~10 nM). Validate via dose-response curves and statistical analysis (e.g., ANOVA) .
- Meta-Analysis : Aggregate data from PubChem and DSSTox to identify trends in structure-activity relationships (SAR) .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Approaches :
- Fluorine Substitution : The 3-fluoro-benzyl group enhances metabolic resistance by reducing CYP450-mediated oxidation .
- Hydroxyl Group Protection : Temporarily protect the -CH₂OH group (e.g., acetylation) during in vivo studies to prevent glucuronidation .
- In Silico Modeling : Use tools like SwissADME to predict metabolic hotspots and guide structural modifications .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar solvents?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
